molecular formula C17H17NO4 B5462192 2-tert-butylphenyl 4-nitrobenzoate

2-tert-butylphenyl 4-nitrobenzoate

Cat. No.: B5462192
M. Wt: 299.32 g/mol
InChI Key: SXWPYUXWUDGMRA-UHFFFAOYSA-N
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Description

2-tert-Butylphenyl 4-nitrobenzoate is an aromatic ester composed of a 4-nitrobenzoic acid moiety esterified with a 2-tert-butylphenol group. The tert-butyl substituent at the ortho position introduces significant steric hindrance, which impacts its chemical reactivity, solubility, and stability. This compound is structurally analogous to other 4-nitrobenzoate esters but distinct due to the bulky tert-butyl group.

Properties

IUPAC Name

(2-tert-butylphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-17(2,3)14-6-4-5-7-15(14)22-16(19)12-8-10-13(11-9-12)18(20)21/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWPYUXWUDGMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 2-tert-butylphenyl 4-nitrobenzoate and analogous 4-nitrobenzoate esters based on molecular structure, physicochemical properties, and applications:

Compound Molecular Formula Molecular Weight logP Key Properties/Applications References
This compound C₁₇H₁₇NO₄ 299.33 (calculated) ~4.0* High steric hindrance; likely low aqueous solubility; potential use in materials science. Inferred
4-Chlorophenyl 4-nitrobenzoate C₁₃H₈ClNO₄ 277.66 3.81 Electron-withdrawing Cl substituent; moderate hydrophobicity; used in chemical synthesis.
Diethylaminoethyl 4-nitrobenzoate C₁₃H₁₈N₂O₄ 266.29 1.16† Liquid phase; intermediate for procaine; lower logP due to polar diethylaminoethyl group.
Triphenyltin(IV) 4-nitrobenzoate C₂₅H₂₀N₂O₄Sn 563.13 N/A Organometallic derivative; exhibits antibacterial activity (e.g., against S. aureus).
2-Acetyl-4-methylphenyl 4-nitrobenzoate C₁₆H₁₃NO₅ 299.28 3.07 Acetyl/methyl substituents; higher solubility than tert-butyl analog; no reported bioactivity.

*Estimated based on tert-butyl group’s hydrophobicity. †Density reported as 1.163 g/cm³.

Key Comparative Insights:

Steric Effects and Reactivity: The tert-butyl group in this compound imposes steric constraints, likely reducing its enzymatic biodegradation rates compared to less hindered analogs like 4-chlorophenyl 4-nitrobenzoate. For instance, Pseudomonas fluorescens degrades 4-nitrobenzoate via hydroxylaminobenzoate intermediates, but bulky substituents may hinder enzyme access .

Hydrophobicity and Solubility: The tert-butyl group increases logP (a measure of hydrophobicity) compared to compounds with polar substituents (e.g., diethylaminoethyl 4-nitrobenzoate).

Synthetic Challenges :
Synthesis of tert-butyl-substituted esters may require specialized catalysts or conditions. For example, ethyl 4-nitrobenzoate synthesis achieves 55% yield using zeolite catalysts under ultrasound, but steric bulk in tert-butyl derivatives could necessitate higher energy input or alternative catalysts .

Biological Activity :
Triphenyltin(IV) 4-nitrobenzoate demonstrates antibacterial efficacy, whereas this compound’s bioactivity is likely attenuated due to poor solubility and steric effects. However, its stability could be advantageous in controlled-release formulations .

Environmental Fate: Substituted 4-nitrobenzoates like 4-aminobenzoate are persistent in contaminated sites, but microbial strains (e.g., Burkholderia cepacia) can metabolize both nitro- and amino-derivatives. The tert-butyl group may slow degradation, increasing environmental persistence .

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